Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. The compound features a fused, rigid, and planar system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for drug discovery and other scientific applications .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- typically involves cyclocondensation reactions. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under specific conditions . The regioselectivity of the reaction can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes . The compound’s structure allows it to bind effectively to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share the core pyrazolo[1,5-a]pyrimidine structure but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c1-5(17-2)9-6(10(15)16)4-12-8-3-7(11)13-14(8)9/h3-5H,1-2H3,(H,15,16)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWUFYGKJQHKJL-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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